4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid exhibits a distinctive bicyclic system where a five-membered pyrrolidine ring is directly linked to a brominated furan moiety through a carbon-carbon bond. The compound's structural framework is characterized by the presence of multiple stereocenters, particularly at the pyrrolidine carbon atoms C-3 and C-4, which significantly influence its overall three-dimensional conformation. The bromine substitution at the 5-position of the furan ring introduces substantial electronic and steric effects that modify the compound's chemical reactivity and biological activity profile.
The stereochemical configuration around the pyrrolidine ring system demonstrates considerable complexity, with the carboxylic acid functionality positioned at the 3-position creating an asymmetric center. Analysis of the SMILES notation O=C(C1CNCC1C2=CC=C(Br)O2)O reveals the specific connectivity pattern where the furan ring attachment occurs at the 4-position of the pyrrolidine. This arrangement results in a rigid molecular framework that restricts rotational freedom around the inter-ring bond, contributing to the compound's defined spatial orientation and potential for stereoselective interactions.
The molecular geometry analysis indicates that the pyrrolidine ring adopts an envelope conformation, with the carbon bearing the furan substituent slightly out of plane from the remaining four atoms. This conformational preference is driven by the steric interactions between the bulky bromofuran moiety and the pyrrolidine ring system. The carboxylic acid group extends away from the bicyclic core, creating an amphiphilic character that influences the compound's solubility properties and intermolecular interactions. The nitrogen atom in the pyrrolidine ring maintains its characteristic pyramidal geometry, contributing to the overall molecular polarity through its lone pair electrons.
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-2,5-6,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFAHYPSPUJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a variety of ways, including through the phenomenon of “pseudorotation”, which refers to the non-planarity of the ring. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to influence a variety of biological pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II. These interactions can lead to the inhibition of these enzymes, which are involved in various physiological processes, including pH regulation and ion transport.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that compounds with a pyrrolidine scaffold can modulate the activity of various signaling pathways, potentially leading to changes in gene expression and metabolic flux. These effects can result in altered cellular functions, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromofuran moiety can engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects may occur, including cytotoxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biological effects.
Biological Activity
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a bromofuran moiety and a carboxylic acid group. This unique structure may contribute to its biological activity through interactions with specific receptors or enzymes.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, 5-oxopyrolidine derivatives have shown promising results against A549 lung adenocarcinoma cells, with certain structural modifications enhancing their efficacy.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | A549 (Lung) | Induction of apoptosis |
| Compound 1 | 15 | MCF-7 (Breast) | Inhibition of cell proliferation |
| Compound 2 | 20 | HeLa (Cervical) | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have also been explored. Compounds similar to this compound have been tested against multidrug-resistant Staphylococcus aureus and other pathogens.
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | MRSA |
| Compound A | 8 | E. coli |
| Compound B | 16 | Klebsiella pneumoniae |
The biological activity of this compound may involve:
- Receptor Interaction : Potential binding to G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Promoting programmed cell death in cancerous cells.
Case Studies
Several case studies highlight the effectiveness of pyrrolidine derivatives in preclinical models:
- Study on Lung Cancer : A study evaluated the anticancer effects of various pyrrolidine derivatives on A549 cells, demonstrating that modifications to the carboxylic acid group enhanced cytotoxicity while minimizing effects on non-cancerous cells.
- Antimicrobial Efficacy : Research focused on the antimicrobial activity against resistant strains showed that certain analogs exhibited significant inhibitory effects, suggesting their potential as therapeutic agents against infections caused by resistant bacteria.
Comparison with Similar Compounds
Structural Analogs: Pyrrolidine-3-Carboxylic Acid Derivatives
Several pyrrolidine-3-carboxylic acid derivatives have been synthesized and characterized, highlighting the impact of substituents on properties:
Key Observations :
- The bromine atom in 4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid increases its molecular weight compared to the non-brominated furan analog (181.19 vs. ~260–270 estimated for the brominated version).
- Substituents like trifluoromethyl or methoxy groups (e.g., 14{4,5} and 14{3,4}) significantly alter synthetic outcomes, with bulky groups sometimes correlating with higher purity .
Brominated Heterocyclic Carboxylic Acids
Brominated pyridine and furan derivatives provide further context:
Key Observations :
- Brominated pyridine derivatives exhibit higher thermal stability (e.g., 4-bromopyridine hydrochloride decomposes at ~270°C) compared to furan-pyrrolidine systems, which may decompose at lower temperatures due to furan’s lower aromatic stability .
- The carboxylic acid group in 2-bromopyridine-3-carboxylic acid enhances hydrogen-bonding capacity, a feature shared with the target compound .
Preparation Methods
Preparation of the Pyrrolidine-3-carboxylic Acid Core
The pyrrolidine-3-carboxylic acid scaffold is commonly synthesized starting from (S)-1-Boc-pyrrolidine-3-carboxylic acid or related protected derivatives. Key steps include:
Reduction of the carboxylic acid to alcohol: Using borane-THF complex at low temperature (0 °C), followed by quenching with acid, yields tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil with good yield (e.g., 80-90%).
Protection and functional group transformations: The Boc protecting group is maintained during early steps to control stereochemistry and facilitate purification.
Coupling with heterocyclic aldehydes or halogenated heterocycles: Using peptide coupling reagents such as EDC·HCl and HOAt in DMF at room temperature for several hours allows the formation of amide bonds with heterocyclic aldehydes like 5-formylthiazole, which is a related strategy applicable to furan derivatives.
Representative Synthetic Route for 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic Acid
A plausible synthetic sequence based on literature precedents includes:
Detailed Reaction Conditions and Findings
Reduction Step: The use of borane-THF complex allows selective reduction of the carboxylic acid to the corresponding alcohol without affecting the Boc protecting group. The reaction is typically performed at 0 °C and warmed to ambient temperature over 3-4 hours.
Bromination: NBS is employed for selective bromination at the 5-position of the furan ring. Reaction conditions are optimized to avoid over-bromination or ring degradation, often performed in an inert solvent like dichloromethane at low temperature.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling is carried out with PdCl2 or Pd(PPh3)4 catalysts, using bases such as K2CO3 in aqueous-organic solvent mixtures (e.g., dioxane/water) under reflux or elevated temperatures. Boronic acid pinacol esters of the pyrrolidine intermediate or bromofuran are used as coupling partners.
Deprotection: Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane at room temperature, yielding the free amine form of the target compound.
Research Findings and Optimization Notes
The stereochemistry at the pyrrolidine 3-position is critical for biological activity; therefore, stereoselective synthesis and diastereomer separation are important steps.
Use of protecting groups such as Boc ensures selective reactions and high purity of intermediates.
Cross-coupling reactions are versatile and allow for modular synthesis, enabling the introduction of various substituted furan rings or related heterocycles.
Yields for each step are generally moderate to high (60-90%), with purification often performed by silica gel chromatography.
Reaction times vary from 3 hours (coupling) to overnight in some cases, depending on substrate and catalyst loading.
Summary Table of Key Preparation Steps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
